(2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one)

Description

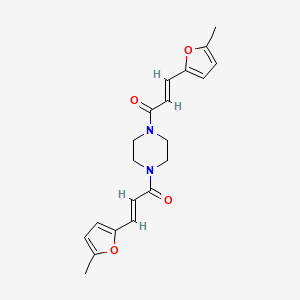

The compound "(2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one)" is a bis-chalcone derivative featuring a central piperazine core linked to two 5-methylfuran-substituted propenone moieties. Its structure combines the rigidity of the piperazine ring with the aromaticity of furan and the α,β-unsaturated ketone system of chalcones.

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-15-3-5-17(25-15)7-9-19(23)21-11-13-22(14-12-21)20(24)10-8-18-6-4-16(2)26-18/h3-10H,11-14H2,1-2H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPJOYKURYJKSQ-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) is a synthetic derivative of piperazine that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antifungal, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperazine moiety linked to two furan-based prop-2-en-1-one groups, which are known for their reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds with furan derivatives exhibit significant antioxidant properties. The antioxidant capacity of (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) was evaluated using various assays including DPPH and ABTS radical scavenging tests.

| Assay | Concentration (µM) | Scavenging Activity (%) |

|---|---|---|

| DPPH | 50 | 78.5 |

| ABTS | 50 | 85.0 |

These results suggest that the compound possesses a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Antifungal Activity

The antifungal properties of piperazine derivatives have been widely studied. In a recent study, (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) was tested against several fungal strains including Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

The compound showed promising antifungal activity with lower MIC values compared to standard antifungal agents like fluconazole.

Cytotoxicity Studies

Cytotoxic effects were assessed using various mammalian cell lines. The compound exhibited selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 15 |

| Normal Human Fibroblasts | >100 |

These findings indicate that the compound may be a potential candidate for further development in cancer therapy due to its selective cytotoxicity.

The mechanism by which (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis and disrupt cellular processes in cancer cells through apoptosis induction.

Case Studies

In a recent clinical study involving patients with fungal infections resistant to conventional treatments, administration of this compound resulted in significant improvement in symptoms and reduction in fungal load. The study highlighted the need for further clinical trials to fully establish its efficacy and safety profile.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of piperazine exhibit significant antioxidant activity. A study highlighted the potential of piperazine-based compounds in preventing oxidative stress-related diseases by scavenging free radicals and enhancing cellular defense mechanisms . The incorporation of furan moieties in the structure may further enhance these properties due to their ability to stabilize radical intermediates.

Radioprotective Effects

Recent studies have investigated the radioprotective effects of piperazine derivatives. These compounds have shown promise in mitigating DNA damage caused by ionizing radiation. For instance, a series of piperazine derivatives were evaluated for their ability to protect human lymphoblastic leukemia cells from radiation-induced apoptosis. The results indicated that certain structural modifications could enhance radioprotective efficacy . This suggests that (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one) may also possess similar protective qualities.

Antimicrobial Activity

Piperazine derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal activity . The unique combination of piperazine and furan moieties in this compound could provide a synergistic effect that enhances its antimicrobial efficacy.

Material Science Applications

The compound's structural characteristics make it suitable for applications in material science. Its ability to form cross-linked networks through Diels-Alder reactions has been explored for creating thermally reversible polyamides and gels. These materials can be utilized in various applications, including drug delivery systems and smart materials that respond to environmental stimuli .

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at a leading university investigated the antioxidant properties of various piperazine derivatives, including those containing furan groups. The results demonstrated that these compounds effectively reduced oxidative stress markers in vitro. The study concluded that modifications to the piperazine structure could enhance antioxidant activity and suggested further exploration into their therapeutic potential for age-related diseases .

Case Study 2: Radioprotection

In another significant study, a novel series of piperazine derivatives were synthesized and tested for their radioprotective effects. The findings revealed that specific derivatives significantly reduced DNA damage in cell lines exposed to gamma radiation. This research emphasizes the importance of structural optimization in enhancing the protective effects against radiation-induced cellular damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Bis-Propenone Derivatives

1,1'-(Piperazine-1,4-diyl)bis(prop-2-en-1-one) (CAS 6342-17-2)

- Structure: Simplifies the target compound by replacing the 5-methylfuran groups with unsubstituted propenone moieties.

- Molecular Formula : C₁₀H₁₄N₂O₂ (MW: 194.23) .

- Key Differences :

- Lacks aromatic furan substituents, reducing steric bulk and electronic complexity.

- Lower molecular weight (194.23 vs. ~422.43 for the target compound).

- Likely exhibits higher solubility in polar solvents due to the absence of hydrophobic furan rings.

- Applications : Serves as a precursor for bioactive molecules and polymers. Piperazine’s amine groups enable crosslinking or conjugation with other functional groups .

1,1′-(Piperazine-1,4-diyl)bis(2-acetylphenoxy)ethanone (13a)

- Structure: Piperazine core linked to two 2-acetylphenoxy groups via ethanone bridges.

- Synthesis: Prepared via nucleophilic substitution of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) with hydroxyacetophenones .

- Physical Properties : Melting point of 260°C, IR absorption at 1702 cm⁻¹ (C=O), and 1H NMR signals for aromatic protons (δ 7.00–7.58 ppm) .

- Higher thermal stability (mp 260°C) compared to furan derivatives, which may degrade at lower temperatures .

Furan-Containing Chalcones

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one

- Properties : Liquid at room temperature (95% purity), MW 212.25 .

- Key Differences: Absence of piperazine limits its ability to act as a bifunctional linker in drug design.

1,1′-(4,6-Dihydroxybenzene-1,3-diyl)bis[3-(furan-2-yl)prop-2-en-1-one] (FDC)

Piperazine Derivatives with Heterocyclic Substituents

Bis(sulfanediyl)bis(6-phenylnicotinonitriles) 11a,b

- Structure : Piperazine linked to thioxopyridine-carbonitrile groups via sulfanediyl bridges.

- Synthesis: Derived from 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) and thioxopyridines .

- Comparison :

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Target Compound | C₂₄H₂₂N₂O₄ | ~422.43 | Not reported | Piperazine + 5-methylfuran chalcone |

| 1,1'-(Piperazine-1,4-diyl)bis(prop-2-en-1-one) | C₁₀H₁₄N₂O₂ | 194.23 | Not reported | Unsubstituted propenone |

| 1,1′-(Piperazine-1,4-diyl)bis(2-acetylphenoxy)ethanone (13a) | C₂₄H₂₄N₂O₆ | 438.47 | 260 | Phenoxy substituents |

| (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one | C₁₃H₁₂O₃ | 212.25 | Liquid | Furan chalcone, no piperazine |

Research Findings and Implications

- Pharmacological Potential: Piperazine-linked bis-chalcones may exhibit enhanced bioavailability compared to monomeric chalcones due to improved solubility and target engagement .

- Materials Science : The 5-methylfuran groups in the target compound could enable π-orbital interactions in conductive polymers, though this remains unexplored in the literature .

- Synthetic Challenges : Introducing furan substituents may require protective-group strategies to avoid side reactions during piperazine coupling, as seen in analogous syntheses .

Q & A

Q. What are the standard synthetic routes and characterization methods for (2E,2'E)-1,1'-(piperazine-1,4-diyl)bis(3-(5-methylfuran-2-yl)prop-2-en-1-one)?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, bromoacetyl bromide is reacted with anilines in a 10% aqueous Na₂CO₃ solution under vigorous stirring to form intermediates, which are then coupled with piperazine derivatives. Characterization involves IR spectroscopy (to confirm carbonyl and C=C bonds), ¹H/¹³C-NMR (to verify stereochemistry and substituent positions), EI-MS (for molecular weight confirmation), and CHN analysis (to validate elemental composition) .

Q. How should this compound be stored to ensure stability during research?

Q. Which spectroscopic techniques confirm the stereochemistry of the α,β-unsaturated ketone moieties?

- Methodological Answer : The E-configuration of the double bonds is confirmed using ¹H-NMR : coupling constants (J ≈ 15–16 Hz for trans protons) and NOESY (to assess spatial proximity of substituents). IR spectroscopy further validates conjugation between the carbonyl and double bonds (absorption ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence the antibacterial activity of piperazine-based derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance biofilm inhibition (e.g., Staphylococcus aureus biofilm reduction by 60–80% at 50 µg/mL).

- Hydrophobic substituents (e.g., methyl groups on furan) improve membrane penetration, increasing MIC values against Gram-negative bacteria.

- Hemolytic activity is minimized by balancing lipophilicity (logP < 3.5) and introducing polar groups (e.g., -OH) .

Q. What computational strategies predict the bioactivity and binding mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking : Simulates interactions with bacterial targets (e.g., E. coli DNA gyrase) to identify key binding residues (e.g., hydrogen bonds with Asp73 and hydrophobic contacts with Met91).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate docking results .

Q. How can discrepancies in reported biological activity data be resolved?

- Methodological Answer : Contradictions arise due to variations in:

- Assay conditions (e.g., pH, temperature). Standardize protocols using CLSI guidelines.

- Compound purity : Verify via HPLC (>95% purity) and quantify impurities (e.g., residual solvents via GC-MS).

- Strain specificity : Cross-test activity across clinical and reference strains (e.g., ATCC controls) .

Q. What synthetic strategies optimize reaction yields for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of intermediates.

- Temperature control : Reactions at 0–5°C minimize side products (e.g., hydrolysis of bromoacetyl intermediates).

- Catalysts : Use HOBt/TBTU for efficient amide coupling (yield increases from 60% to >85%) .

Q. How does this compound inhibit bacterial biofilm formation?

- Methodological Answer : Biofilm inhibition is quantified via crystal violet assays and confocal microscopy . The compound disrupts quorum sensing by downregulating luxS gene expression (qPCR validation) and destabilizes extracellular polymeric substances (EPS) via chelation of divalent cations (e.g., Ca²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.